2-Chloro-6-(2-methylpropoxy)pyrazine
Overview
Description
2-Chloro-6-(2-methylpropoxy)pyrazine is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . It is a pyrazine derivative, characterized by the presence of a chlorine atom and a 2-methylpropoxy group attached to the pyrazine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 2-methylpropoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-methylpropoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with heating to enhance the reaction rate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-(2-methylpropoxy)pyrazine derivative .
Scientific Research Applications
2-Chloro-6-(2-methylpropoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves derivatives of this compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methylpropoxy)pyrazine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrazine: Lacks the 2-methylpropoxy group, making it less bulky and potentially less selective in its interactions.
2-Chloro-6-ethoxypyrazine: Contains an ethoxy group instead of a 2-methylpropoxy group, which can affect its reactivity and binding properties.
2-Chloro-6-(2-methylbutoxy)pyrazine: Has a longer alkoxy chain, which can influence its solubility and steric interactions.
Uniqueness
2-Chloro-6-(2-methylpropoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropoxy group can enhance its selectivity and potency in various applications, making it a valuable compound for research and development .
Biological Activity
2-Chloro-6-(2-methylpropoxy)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorine atom and a branched alkoxy group, contributing to its diverse biological properties.
- Chemical Formula : C8H11ClN2O
- CAS Number : 1016508-48-7
- Molecular Weight : 186.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. While detailed mechanisms specific to this compound are still under investigation, related pyrazine derivatives have shown various modes of action, including:
- Induction of Apoptosis : Similar compounds have been documented to induce apoptosis in cancer cell lines by modulating the expression of key apoptotic genes such as Bcl-2 and Bax .
- Cell Cycle Arrest : Evidence suggests that certain pyrazine derivatives can cause cell cycle arrest, particularly in the G0/G1 phase, leading to inhibited proliferation of cancer cells .
Biological Activity
Research into the biological activities of pyrazine derivatives indicates several promising applications:
Anticancer Activity
Studies have highlighted the potential of pyrazine derivatives, including this compound, in cancer treatment:
- Cytotoxicity : Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Mechanisms : The anticancer effects are often linked to the induction of apoptosis and disruption of cell cycle progression in tumor cells, suggesting that this compound may exhibit similar properties.
Data Table: Biological Activities of Pyrazine Derivatives
Case Studies
- Induction of Apoptosis in Leukemia Cells : A study on a related pyrazine derivative revealed that treatment led to significant apoptosis in K562 leukemia cells, with morphological changes indicative of cell death and a marked decrease in viability at specific concentrations .
- Cytotoxicity Against Cancer Cell Lines : Research has shown that certain pyrazines exhibit selective cytotoxicity against multiple cancer cell types, with some derivatives outperforming traditional chemotherapeutics such as doxorubicin .
Properties
IUPAC Name |
2-chloro-6-(2-methylpropoxy)pyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKYWPFPKFGLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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